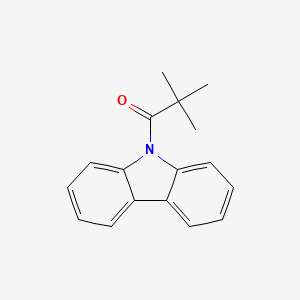
9H-Carbazole, 9-(2,2-dimethyl-1-oxopropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Carbazole, 9-(2,2-dimethyl-1-oxopropyl)-: is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole and its derivatives are known for their desirable electronic and charge-transport properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole, 9-(2,2-dimethyl-1-oxopropyl)- typically involves the reaction of carbazole with 2,2-dimethyl-1-oxopropyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dichloromethane .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9H-Carbazole, 9-(2,2-dimethyl-1-oxopropyl)- can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, often involving hydrogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbazole-9-carboxylic acid, while substitution can produce halogenated or nitrated carbazole derivatives .
Scientific Research Applications
Chemistry: In chemistry, 9H-Carbazole, 9-(2,2-dimethyl-1-oxopropyl)- is used as a precursor for the synthesis of various heterocyclic compounds. Its derivatives are valuable in the development of new materials with unique electronic properties .
Biology and Medicine: Carbazole derivatives have shown potential as antimicrobial agents. They are being investigated for their ability to inhibit the growth of bacteria and fungi, making them promising candidates for new antibiotics .
Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 9H-Carbazole, 9-(2,2-dimethyl-1-oxopropyl)- involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it is believed to disrupt the cell membrane integrity of microorganisms, leading to their death. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
9H-Carbazole: The parent compound, known for its basic structure and properties.
9H-Carbazole, 9-methyl-: A methylated derivative with slightly different electronic properties.
9H-Carbazole, 9-ethyl-: An ethylated derivative with unique applications in optoelectronics.
Uniqueness: 9H-Carbazole, 9-(2,2-dimethyl-1-oxopropyl)- stands out due to its specific functional group, which imparts unique electronic and steric properties. This makes it particularly valuable in the synthesis of advanced materials and in antimicrobial research .
Properties
CAS No. |
70950-05-9 |
|---|---|
Molecular Formula |
C17H17NO |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
1-carbazol-9-yl-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C17H17NO/c1-17(2,3)16(19)18-14-10-6-4-8-12(14)13-9-5-7-11-15(13)18/h4-11H,1-3H3 |
InChI Key |
HRYIOZJIYGEDML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)N1C2=CC=CC=C2C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


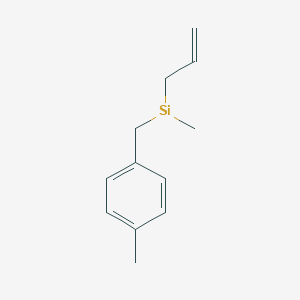
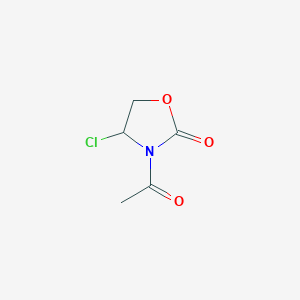
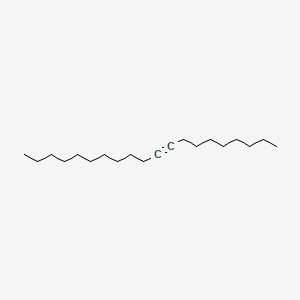
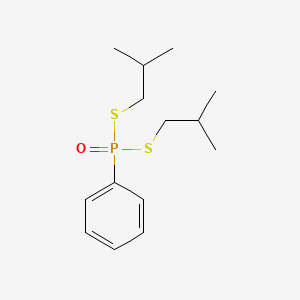
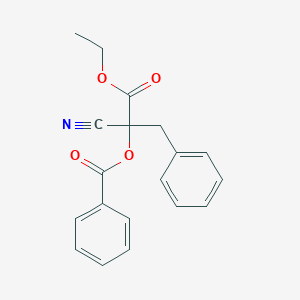
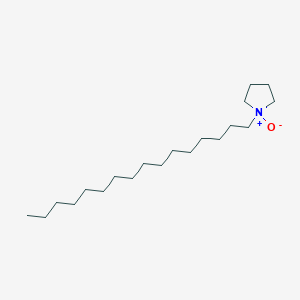
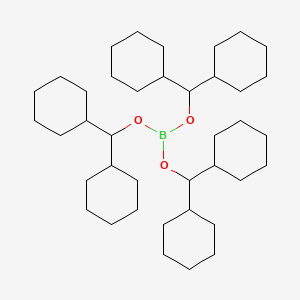
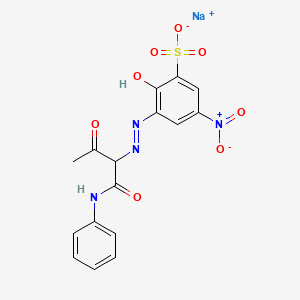
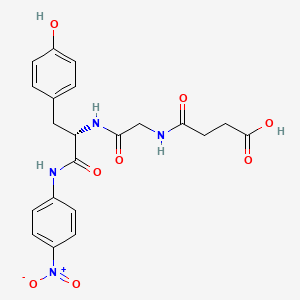
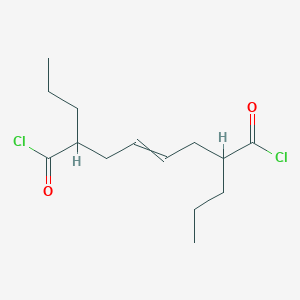
![N-[2-(Dimethylamino)ethyl]but-2-enamide](/img/structure/B14457332.png)
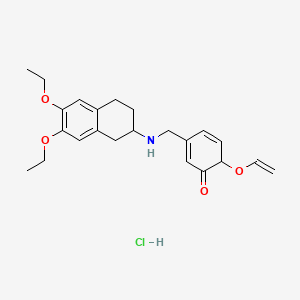

![1,4-Dioxaspiro[4.4]non-8-en-7-amine](/img/structure/B14457366.png)
